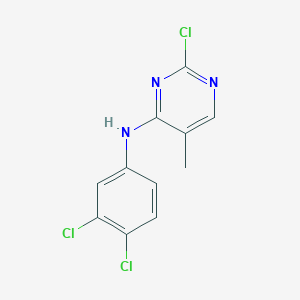
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of chlorine and methyl groups attached to the pyrimidine ring, as well as a dichloroanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 3,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the aniline group replaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
3,4-Dichloroaniline: Utilized in the production of herbicides and dyes.
1,2-Dichloro-4-nitrobenzene: An intermediate in the synthesis of agrochemicals.
Uniqueness
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups, along with the dichloroanilino moiety, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
280582-27-6 |
|---|---|
Molecular Formula |
C11H8Cl3N3 |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl3N3/c1-6-5-15-11(14)17-10(6)16-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,15,16,17) |
InChI Key |
QRPHTLAXXXOUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

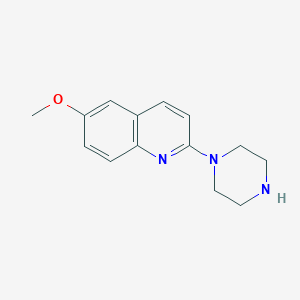
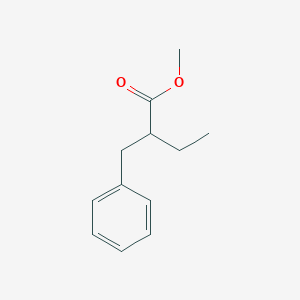
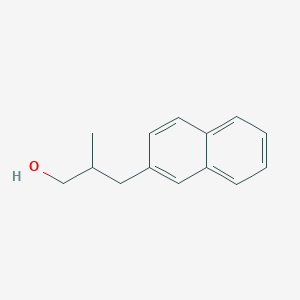

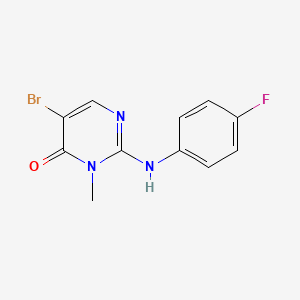

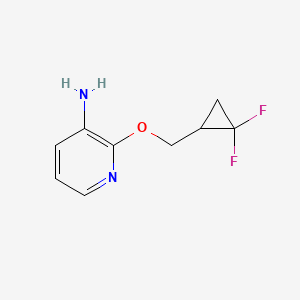
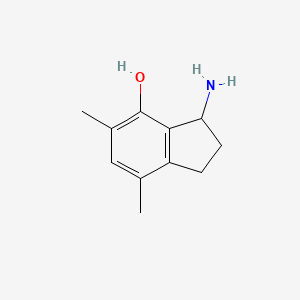



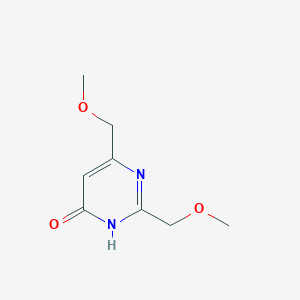
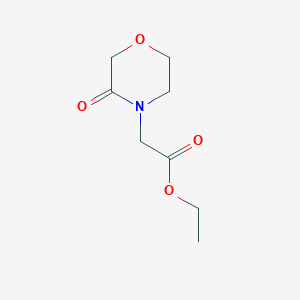
![(S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B8610165.png)
